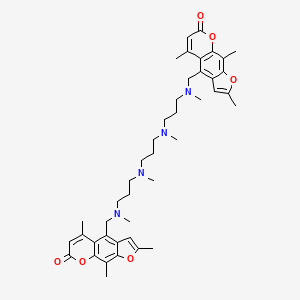
BTPDN
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,15-Bis(4’-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane is a complex organic compound It is characterized by its unique structure, which includes multiple trioxsalen groups and tetramethyl-tetrazapentadecane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,15-Bis(4’-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane typically involves multi-step organic reactions. The process begins with the preparation of the tetramethyl-tetrazapentadecane backbone, followed by the introduction of trioxsalen groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.
化学反応の分析
Types of Reactions
1,15-Bis(4’-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The trioxsalen groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism by which 1,15-Bis(4’-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
1,15-Bis(4’-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane: shares similarities with other compounds containing trioxsalen groups and tetramethyl-tetrazapentadecane backbones.
Other trioxsalen derivatives: These compounds may have different substituents but share the core trioxsalen structure.
Uniqueness
The uniqueness of 1,15-Bis(4’-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane lies in its specific combination of functional groups and backbone structure, which confer distinct chemical and biological properties
特性
CAS番号 |
84067-18-5 |
|---|---|
分子式 |
C43H56N4O6 |
分子量 |
724.9 g/mol |
IUPAC名 |
2,5,9-trimethyl-4-[[methyl-[3-[methyl-[3-[methyl-[3-[methyl-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-4-yl)methyl]amino]propyl]amino]propyl]amino]propyl]amino]methyl]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C43H56N4O6/c1-26-20-36(48)52-42-30(5)40-32(22-28(3)50-40)34(38(26)42)24-46(9)18-12-16-44(7)14-11-15-45(8)17-13-19-47(10)25-35-33-23-29(4)51-41(33)31(6)43-39(35)27(2)21-37(49)53-43/h20-23H,11-19,24-25H2,1-10H3 |
InChIキー |
YPFZOFABMPOIMS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C(=C3C=C(OC3=C2C)C)CN(C)CCCN(C)CCCN(C)CCCN(C)CC4=C5C=C(OC5=C(C6=C4C(=CC(=O)O6)C)C)C |
正規SMILES |
CC1=CC(=O)OC2=C1C(=C3C=C(OC3=C2C)C)CN(C)CCCN(C)CCCN(C)CCCN(C)CC4=C5C=C(OC5=C(C6=C4C(=CC(=O)O6)C)C)C |
Key on ui other cas no. |
84067-18-5 |
同義語 |
1,15-bis(4'-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane BTPDN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















